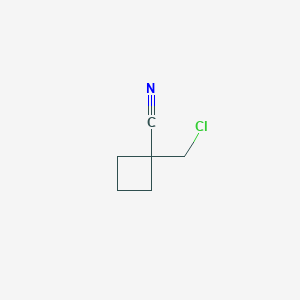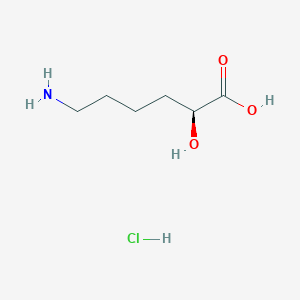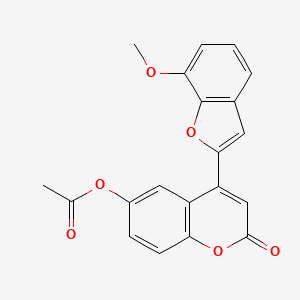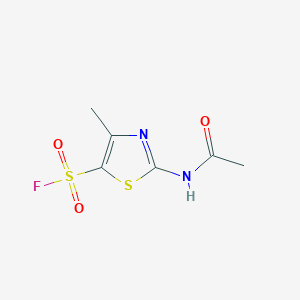![molecular formula C17H18N6O3S B2991600 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 905765-81-3](/img/structure/B2991600.png)
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole compounds are a type of heterocyclic compounds. They are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest in medicinal chemistry. They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A series of acetamide derivatives, including structures closely related to 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, have been synthesized and structurally characterized. These compounds were subjected to in-vitro antibacterial, antifungal, and anti-tuberculosis activity screenings. The structural elucidation was confirmed through various spectroscopic methods, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, demonstrating their potential in pharmaceutical research due to a wide range of biological activities associated with the 1,2,4-triazole ring system (MahyavanshiJyotindra et al., 2011).
Antitumor Activity
Another focus of scientific research on compounds with similar structures has been their antitumor activity. A study involving the synthesis of various heterocyclic compounds revealed that some derivatives showed promising inhibitory effects on different cancer cell lines. This highlights the potential of such compounds, including the one , in developing new antitumor medications (Albratty et al., 2017).
Corrosion Inhibition
Compounds with acetamide structures have also been explored for their application as corrosion inhibitors. A study synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested their effectiveness in preventing steel corrosion in acidic and oil medium environments. The results showed promising inhibition efficiencies, suggesting potential industrial applications in protecting metals against corrosion (Yıldırım & Çetin, 2008).
Modification for Enhanced Biological Activity
Research into modifying the acetamide group in similar compounds has demonstrated significant advancements in pharmacological activity. For instance, replacing the acetamide group with alkylurea in certain derivatives resulted in compounds with potent antiproliferative activities, reduced toxicity, and enhanced inhibitory activity against PI3Ks and mTOR. This modification strategy could be applicable to the development of more effective anticancer agents with lower toxicity profiles (Wang et al., 2015).
Antimicrobial Activity
The synthesis of new heterocycles incorporating similar compounds has been pursued to investigate antimicrobial properties. These efforts have led to the identification of compounds with significant antimicrobial activity, suggesting their potential in addressing antibiotic resistance challenges and developing new antimicrobial agents (Bondock et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-11-6-7-14(26-2)13(9-11)20-15(24)10-27-17-22-21-16(23(17)18)12-5-3-4-8-19-12/h3-9H,10,18H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMGLMNZHLHVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide](/img/structure/B2991525.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2991528.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2991530.png)


![2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2991534.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2991538.png)

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2991540.png)